molecular formula C30H50O2 B1231706 Daturadiol CAS No. 41498-79-7

Daturadiol

Cat. No.: B1231706
CAS No.: 41498-79-7
M. Wt: 442.7 g/mol
InChI Key: JYNBNJRQZZSLPN-NYVWVNPOSA-N
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Description

Daturadiol, also known as 5α-androst-16-en-3β-ol, is a naturally occurring steroid hormone found in many plants and animals. It is a derivative of testosterone and is considered to be a weak androgen, meaning that it has a low affinity for androgen receptors. However, it has been found to have a variety of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on this compound.

Scientific Research Applications

Chemical Constituents and Isolation

  • Daturadiol is identified as a significant compound isolated from the aerial parts of Datura stramonium, a medicinal halophyte. This research reveals the presence of this compound among other compounds, highlighting its relevance in the study of the chemical constituents of Datura stramonium (Fang Sheng-tao, 2013).
  • Another study on the chemical constituents of Datura stramonium seeds identified this compound among twelve isolated compounds. This research adds to the understanding of the complex chemical makeup of Datura stramonium, which includes this compound (Jianwen Li et al., 2012).
  • Research on Datura metel from Xinjiang also found this compound among the isolated chemical constituents. This study contributes to the broader knowledge of the phytochemicals present in different Datura species, including this compound (Xiao-lin Han et al., 2015).

Synthesis and Rearrangement

  • A study on the acid-catalyzed backbone rearrangement of 5,6-Epoxyalnusanes detailed the preparation of this compound. This research provides insights into the synthetic pathways and chemical reactions involved in the formation of this compound (Motoo Tori et al., 1984).

Phytochemical Composition

  • Datura species, including those containing this compound, are known for their wide range of bioactive constituents. These plants exhibit various pharmacological activities, potentially used to treat numerous human diseases. The study summarizes the phytochemical composition of Datura, which includes this compound among other compounds (Meenakshi Sharma et al., 2021).

Amino Acids Profiling

  • Research on amino acids profiling in Datura stramonium, which contains this compound, revealed significant variations in the levels of certain amino acids in response to the application of Plant Growth Promoting Rhizobacteria (PGPR). This study suggests the influence of external factors on the production of plant metabolites, including this compound (Bilal Rahmoune et al., 2019).

Triterpene Alcohols

  • A study on triterpene alcohols in the seeds of Solanaceae plants identified this compound, emphasizing its role among the diverse triterpene alcohols present in these species (T. Itoh et al., 1977).

Ethnobotanical and Pharmacological Review

  • The ethnobotanical perspective on Datura species, including those containing this compound, provides insights into the medicinal, cultural, and social uses of these plants. This comprehensive review highlights the varied uses and pharmacological significance of Datura species (G. Benítez et al., 2018).

Metabolomics Analysis

  • A metabolomics analysis in rats after administration of Datura stramonium, which contains this compound, evaluated the effect of this plant on urine and serum metabolites. This study provides valuable insights into the biological impact and metabolic changes induced by Datura stramonium (Meiling Zhang et al., 2015).

Properties

IUPAC Name

(3S,4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-22-28(6)12-11-23(32)26(3,4)24(28)21(31)18-30(22,29)8/h9,20-24,31-32H,10-18H2,1-8H3/t20-,21+,22+,23-,24-,27+,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNBNJRQZZSLPN-NYVWVNPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]1CC(CC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961769
Record name Daturadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41498-79-7
Record name (3β,6β)-Olean-12-ene-3,6-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41498-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daturadiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041498797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daturadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Daturadiol and where is it found?

A1: this compound (olean-12-ene-3β,6β-diol) is a naturally occurring pentacyclic triterpenoid. It has been isolated from various plant species, including Datura stramonium [, ], Datura innoxia [, ], Terminalia brasiliensis [], Tanaecium Bilabiatum [], and Vernicia fordii [].

Q2: What is the chemical structure of this compound?

A2: this compound possesses an oleanane skeleton, a common structure found in many plant-derived triterpenes. It is characterized by a hydroxyl group at positions 3β and 6β on the olean-12-ene core structure.

Q3: What are the reported biological activities of this compound?

A3: this compound has shown promising biological activities, particularly in the areas of:

  • Cytotoxicity: this compound demonstrated moderate cytotoxicity against several human cancer cell lines, including hepatocellular carcinoma (HepG2), ovarian carcinoma (SK-OV-3), lung carcinoma (A-549), and gastric carcinoma (SNU-1) [].
  • Immunomodulatory activity: A bioactive fraction from Datura stramonium enriched with this compound exhibited significant immunostimulatory activity by promoting human peripheral blood mononuclear cell (PBMC) proliferation and enhancing their cytotoxic activity against lung and breast cancer cells []. This fraction also stimulated the production of IL-2 and IFN-γ by human PBMCs, indicating its potential to modulate immune responses [].

Q4: How does this compound's structure relate to its biological activity?

A4: While the exact mechanisms are still under investigation, research suggests that the position and orientation of the hydroxyl groups on the oleanane skeleton play a crucial role in this compound's biological activity. Further studies exploring structure-activity relationships are needed to fully understand the impact of specific structural modifications on its potency and selectivity.

Q5: What are the potential applications of this compound?

A5: Based on the reported biological activities, this compound holds potential for applications in various fields:

    Q6: What are the limitations of the current research on this compound?

    A6: While promising, current research on this compound is still in its early stages. Further investigations are needed to:

      Q7: What analytical techniques are used to identify and quantify this compound?

      A7: Various analytical techniques have been employed for the identification and quantification of this compound, including:

      • Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and stereochemistry of this compound [].
      • Mass spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of this compound [, ].
      • Chromatographic methods: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate and quantify this compound from complex mixtures [].

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